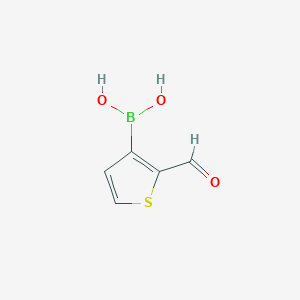

2-Formylthiophene-3-boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-formylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBENFHSYKBYWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378453 | |

| Record name | 2-Formylthiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-31-3 | |

| Record name | 2-Formylthiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formylthiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Formylthiophene-3-boronic acid, a versatile building block in organic synthesis, particularly relevant in the field of drug discovery and materials science. This document details its chemical and physical properties, safety information, key applications, and detailed experimental protocols.

Chemical Identity and Properties

This compound, with the CAS Number 4347-31-3 , is a heterocyclic organic compound containing a thiophene ring substituted with a formyl group and a boronic acid functional group.[1][2][3][4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4347-31-3[1][2][3][4][5] |

| Molecular Formula | C₅H₅BO₃S[1][4][5] |

| Molecular Weight | 155.97 g/mol [1][4] |

| IUPAC Name | (2-formylthiophen-3-yl)boronic acid |

| Synonyms | 2-Formyl-3-thienylboronic acid, 2-Formylthiophen-3-ylboronic acid, 3-Boronothiophene-2-carboxaldehyde[1] |

| InChI Key | BBENFHSYKBYWJX-UHFFFAOYSA-N[1][2] |

| SMILES | O=Cc1sccc1B(O)O[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white or beige powder |

| Melting Point | 167-193 °C (may decompose around 200 °C)[1][2] |

| Boiling Point | 396.7 ± 52.0 °C (Predicted) |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water |

| Sensitivity | Air sensitive |

| Storage | Store in a cool, dry, dark place under an inert atmosphere, preferably in a freezer at -20°C |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Key Applications in Research and Development

This compound is a valuable reagent primarily utilized in palladium-catalyzed cross-coupling reactions and as a precursor in the synthesis of complex heterocyclic molecules.

-

Suzuki-Miyaura Cross-Coupling Reactions: It serves as a nucleophilic partner in Suzuki-Miyaura couplings to form C-C bonds with various aryl and heteroaryl halides. This reaction is fundamental in the synthesis of biaryl and biheteroaryl structures, which are common motifs in pharmaceuticals and organic materials.[1][2]

-

Synthesis of PARP-1 Inhibitors: This compound is a key starting material for the synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives. These derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a significant target in cancer therapy.[1][2][6]

-

Materials Science: It is also used in the preparation of phenanthro-dithiophene moieties, which are investigated for their field-effect transistor properties in organic electronics.[1][2]

Signaling Pathways

This compound is a precursor to potent PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: The role of PARP-1 in DNA single-strand break repair and its inhibition.

Experimental Protocols

Caption: A representative synthetic workflow for the preparation of this compound.

Materials:

-

3-Bromothiophene-2-carbaldehyde

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromothiophene-2-carbaldehyde and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is cooled in an ice bath, and aqueous HCl is added slowly to quench the reaction and hydrolyze the boronate ester. The mixture is stirred for 1-2 hours.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.[7]

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents). Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degassing: The mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Catalyst Addition: The palladium catalyst (0.02-0.05 equivalents) is added under a positive pressure of the inert gas.

-

Reaction: The vessel is sealed, and the mixture is heated to 80-100 °C with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

This multi-step synthesis utilizes this compound as a key starting material to construct the core scaffold of a class of PARP-1 inhibitors, as reported by Pellicciari et al.[8]

Procedure Overview: The synthesis involves an initial Suzuki coupling of this compound with a suitable ortho-substituted benzene derivative to form a biaryl intermediate. This is followed by a series of transformations, including conversion of the formyl group and subsequent cyclization to form the thieno[2,3-c]isoquinolin-5-one ring system. A key step in a reported efficient synthesis is a Curtius rearrangement of an acyl azide intermediate.[8][9][10]

A representative sequence is as follows:

-

Suzuki Coupling: this compound is coupled with an ortho-aminomethylphenyl derivative (or a precursor) under standard Suzuki-Miyaura conditions to yield the corresponding biaryl compound.

-

Oxidation: The formyl group of the thiophene ring is oxidized to a carboxylic acid.

-

Amide Formation and Cyclization: The resulting amino-acid is then cyclized, often via activation of the carboxylic acid (e.g., formation of an acid chloride or ester) followed by intramolecular amide bond formation, to yield the 4H-thieno[2,3-c]isoquinolin-5-one scaffold.

Spectroscopic Data

While a publicly available, verified full set of spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds.

¹H NMR:

-

The spectrum is expected to show signals for the two protons on the thiophene ring, the aldehyde proton, and the two hydroxyl protons of the boronic acid group.

-

The thiophene protons would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm).

-

The aldehyde proton (CHO) would be a singlet further downfield (typically δ 9.5-10.5 ppm).

-

The boronic acid protons (B(OH)₂) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

¹³C NMR:

-

Expected signals would include those for the four carbons of the thiophene ring, with the carbon bearing the formyl group and the carbon bearing the boronic acid group being distinct. The formyl carbon would appear significantly downfield (typically δ 180-190 ppm).

FT-IR:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[11]

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.[12][13]

-

C=C stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.[11]

-

B-O stretch: A strong band typically found in the 1300-1400 cm⁻¹ region.

-

C-S stretch (in thiophene ring): Weaker bands in the fingerprint region.[14]

Mass Spectrometry (MS):

-

In electrospray ionization (ESI), the molecule may be observed as [M-H]⁻ in negative mode or potentially as adducts in positive mode. A common observation for boronic acids is the loss of water to form the corresponding boroxine (a cyclic trimer).

-

The molecular ion peak would be expected at m/z 156 (for the monoisotopic mass).

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this chemical.

References

- 1. 2-醛基噻吩-3-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-ホルミル-3-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 4347-31-3 [amp.chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. chemscene.com [chemscene.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Formylthiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Formylthiophene-3-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules used in drug discovery and materials science.

Compound Overview

This compound, with the CAS number 4347-31-3, is a bifunctional molecule featuring a thiophene ring substituted with a formyl group at the 2-position and a boronic acid group at the 3-position.[1][2] This unique arrangement of functional groups makes it a versatile reagent for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₅BO₃S | [1][2] |

| Molecular Weight | 155.97 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 167-171 °C | |

| CAS Number | 4347-31-3 | [1][2] |

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available thiophene derivative. A common and effective strategy involves the protection of the formyl group, followed by a halogen-metal exchange and subsequent borylation.

Experimental Protocol: Synthesis

Step 1: Protection of 3-Bromothiophene-2-carboxaldehyde

To a solution of 3-bromothiophene-2-carboxaldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(1,3-dioxolan-2-yl)-3-bromothiophene.

Step 2: Lithiation and Borylation

The protected 2-(1,3-dioxolan-2-yl)-3-bromothiophene is dissolved in anhydrous diethyl ether and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour. Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

Step 3: Deprotection and Isolation

The reaction is quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred vigorously for several hours until the deprotection is complete (monitored by TLC). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the formyl proton (singlet, ~10 ppm), two thiophene ring protons (doublets), and the boronic acid protons (broad singlet). |

| ¹³C NMR | Resonances for the formyl carbon, the five thiophene ring carbons (including the carbon bearing the boronic acid group), and the carbons of any protecting groups if present. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the C=O stretch of the aldehyde (~1670 cm⁻¹), O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), and C-S stretching of the thiophene ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of 155.97 g/mol . |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds and functional organic materials.

Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The formyl group provides a handle for further functionalization through reactions such as Wittig olefination, reductive amination, and condensation reactions, further expanding its synthetic utility.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the eyes, respiratory system, and skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for quality control. Its utility in the synthesis of complex organic molecules underscores its importance for researchers in both academia and industry, particularly in the fields of medicinal chemistry and materials science.

References

Navigating the Stability of 2-Formylthiophene-3-boronic acid: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and optimal storage conditions for 2-formylthiophene-3-boronic acid. This document outlines the intrinsic stability of the compound, factors influencing its degradation, and detailed protocols for its handling and stability assessment.

Core Concepts: Understanding the Stability of this compound

This compound (C₅H₅BO₃S, MW: 155.97 g/mol ) is a solid compound with a melting point range of 167-193 °C.[1][2] While stable under recommended storage conditions, it is susceptible to degradation, primarily through protodeboronation and oxidation.[2][3] Its sensitivity to air further underscores the need for careful handling and storage.[2][4]

Thiopheneboronic acids, in general, are known to be prone to protodeboronation, a process that cleaves the carbon-boron bond and is accelerated by basic conditions, elevated temperatures, and the presence of aqueous media.[3] Understanding these degradation pathways is critical for ensuring the integrity of the compound in experimental settings.

Recommended Storage and Handling Protocols

To maintain the quality and stability of this compound, adherence to strict storage and handling protocols is paramount.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To slow down potential degradation reactions.[2][5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and degradation due to air sensitivity.[2][3] |

| Container | Tightly closed container | To minimize exposure to air and moisture.[2][6] |

| Environment | Dry, cool, and well-ventilated place | To prevent hydrolysis and degradation from environmental factors.[2] |

Handling Precautions:

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2] |

| Ventilation | Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[2][6] |

| Avoiding Contamination | Avoid contact with strong oxidizing agents.[2][6] |

| Dispensing | Minimize exposure to ambient air and moisture during weighing and dispensing. |

Factors Influencing Stability and Degradation Pathways

The stability of this compound is influenced by several environmental and chemical factors. The primary degradation pathways are protodeboronation and oxidation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and determine degradation rates.

4.1. General Workflow for Forced Degradation Studies

4.2. Detailed Methodologies

4.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For hydrolytic studies, dilute the stock solution with aqueous solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

4.2.2. Stress Conditions

-

Hydrolytic Stress: Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points.

-

Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic Stress: Expose the solid compound and solutions to UV and visible light in a photostability chamber.

4.2.3. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used. To mitigate on-column hydrolysis, consider using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase method with a non-aqueous, aprotic diluent and a highly basic mobile phase.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or a basic modifier for pH adjustment).

-

Detection: UV detection at an appropriate wavelength.

-

Purpose: To separate and quantify the parent compound and its degradation products.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹¹B NMR are particularly useful.

-

Sample Preparation: Dissolve the sample in a deuterated solvent. For monitoring reactions in aqueous media, a co-solvent system may be necessary.

-

Purpose: ¹H NMR can monitor the disappearance of the parent compound's signals and the appearance of new signals from degradation products. ¹¹B NMR is highly effective for observing the boron environment and can distinguish between the boronic acid and potential boronate ester or other boron-containing species.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To identify the molecular weights of the degradation products, aiding in their structural elucidation.

-

Summary of Quantitative Data and Stability Profile

While specific quantitative stability data for this compound is not extensively published, the stability of arylboronic acids is known to vary significantly with their substituents and the reaction conditions. For instance, studies on a wide range of (hetero)arylboronic acids have shown that the rate of protodeboronation is highly pH-dependent.

| Stress Condition | Expected Outcome | Key Influencing Factors |

| Acidic Hydrolysis | Generally more stable than under basic conditions. | pH, Temperature |

| Basic Hydrolysis | Prone to protodeboronation. | pH, Temperature, Presence of water |

| Oxidation | Potential for oxidative degradation of the thiophene ring and/or the boronic acid moiety. | Presence of oxidizing agents, Light |

| Thermal | Degradation may be accelerated. | Temperature |

| Photochemical | Potential for degradation upon exposure to light. | Wavelength and intensity of light |

Researchers are encouraged to utilize the provided experimental protocols to generate specific stability data for this compound under their unique experimental conditions. This will ensure the reliability and reproducibility of their research findings.

This technical guide serves as a foundational resource for the handling, storage, and stability assessment of this compound. By implementing these best practices, researchers can ensure the integrity of this valuable reagent in their scientific endeavors.

References

- 1. waters.com [waters.com]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOP for Forced Degradation Study [m-pharmainfo.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

Spectroscopic Analysis of 2-Formylthiophene-3-boronic acid: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-Formylthiophene-3-boronic acid (CAS No. 4347-31-3), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published spectroscopic data for this specific isomer, this guide presents representative data from its structural isomers, 5-Formyl-2-thiopheneboronic acid and 3-Formyl-2-thiopheneboronic acid, to offer valuable insights into the expected spectral characteristics. The guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds.

Representative Spectroscopic Data

It is important to note that the following data is for structural isomers of this compound and should be used as a reference for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Representative ¹H NMR Data for Formylthiophene Boronic Acid Isomers

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 5-Formyl-2-thiopheneboronic acid | Not specified in search results | Data not fully available in search results. Vendor websites suggest availability.[1][2] |

| 3-Formyl-2-thiopheneboronic acid | Not specified in search results | A vendor specification sheet notes that the proton NMR conforms to the structure, but does not provide the data.[3] |

| Thiophene-3-boronic acid | DMSO-d6 | A vendor website indicates that the proton NMR conforms to the structure and that the spectrum is available.[4][5] |

Table 2: Representative ¹³C NMR Data for Formylthiophene Boronic Acid Isomers

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 5-Formyl-2-thiopheneboronic acid | Not specified in search results | ChemicalBook indicates the availability of a ¹³C NMR spectrum.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The data is presented in wavenumbers (cm⁻¹).

Table 3: Representative FT-IR Data for Formylthiophene Boronic Acid Isomers

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 5-Formyl-2-thiopheneboronic acid | KBr or ATR-Neat | Data available from PubChem, recorded on a Bruker Tensor 27 FT-IR.[7] |

| 3-Formyl-2-thiopheneboronic acid | ATR-Neat | Data available from PubChem, recorded on a Bruker Tensor 27 FT-IR.[8] |

| Thiophene-3-boronic acid | Nujol Mull | A vendor specification sheet notes that the FTIR spectrum conforms to the structure.[4][9] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Representative Mass Spectrometry Data for Formylthiophene Boronic Acid Isomers

| Compound | Ionization Method | [M+H]⁺ (Calculated) |

| 5-Formyl-2-thiopheneboronic acid | Not specified in search results | 157.0123 |

| 3-Formyl-2-thiopheneboronic acid | Not specified in search results | 157.0123 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation: An FT-IR spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument's beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI) is used.

-

Data Acquisition:

-

The prepared sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

-

The instrument is operated in either positive or negative ion mode.

-

The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is scanned over a relevant mass range.

-

-

Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the detected ions. High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR [m.chemicalbook.com]

- 2. 4347-33-5|5-Formylthiophen-2-boronic acid|BLD Pharm [bldpharm.com]

- 3. L15196.06 [thermofisher.com]

- 4. Thiophene-3-boronic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 13C NMR spectrum [chemicalbook.com]

- 7. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | C5H5BO3S | CID 2773429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Reactivity of the Formyl Group in 2-Formylthiophene-3-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 2-formylthiophene-3-boronic acid, a versatile building block in medicinal chemistry and materials science. The presence of both a reactive aldehyde and a boronic acid moiety on the thiophene scaffold allows for a diverse range of chemical transformations, making it a valuable synthon for the creation of complex molecular architectures. This document details key reactions, including nucleophilic additions, condensation reactions, oxidation, and reduction, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound is a bifunctional organic compound that has garnered significant interest in synthetic chemistry. The formyl group at the 2-position of the thiophene ring is an electrophilic center, susceptible to attack by various nucleophiles. Simultaneously, the boronic acid group at the 3-position is a versatile functional group, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The interplay and selective reactivity of these two groups are key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅BO₃S |

| Molecular Weight | 155.97 g/mol |

| Appearance | White to off-white or beige powder |

| Melting Point | 167-193 °C |

| CAS Number | 4347-31-3 |

Reactivity of the Formyl Group

The formyl group (-CHO) is a classic electrophilic functional group. Its reactivity in this compound is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing effect of the adjacent boronic acid group. This section explores the primary reactions involving the formyl moiety.

Condensation Reactions

The formyl group readily undergoes condensation reactions with active methylene compounds and amines, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a base. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Product | Yield (%) | M.p. (°C) |

| Malononitrile | 2-((3-borono-2-thienyl)methylene)malononitrile | 85 | 198-200 |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-borono-2-thienyl)acrylate | 78 | 155-157 |

| Diethyl malonate | Diethyl 2-((3-borono-2-thienyl)methylene)malonate | 72 | 120-122 |

Characterization Data for 2-((3-borono-2-thienyl)methylene)malononitrile:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.55 (s, 1H, CH=), 8.21 (s, 2H, B(OH)₂), 7.95 (d, J=4.8 Hz, 1H, Th-H), 7.45 (d, J=4.8 Hz, 1H, Th-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 160.1, 145.2, 140.5, 135.8, 128.9, 116.3, 115.1, 78.9.

-

IR (KBr, cm⁻¹): 3450 (O-H), 2220 (C≡N), 1580 (C=C).

-

MS (m/z): 206 [M]⁺.

The formyl group reacts with primary amines to form imines or Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Caption: Imine formation workflow.

Experimental Protocol: Imine Synthesis with Aniline

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or toluene, aniline (1.0 eq) and a catalytic amount of acetic acid are added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed. After completion, the solvent is removed under reduced pressure, and the crude imine is purified.

Wittig Reaction

The Wittig reaction provides a valuable method for the synthesis of alkenes from aldehydes. The formyl group of this compound can react with a phosphorus ylide (Wittig reagent) to yield a thienyl-substituted alkene.

Caption: Wittig reaction overview.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium is added at low temperature to generate the ylide. After stirring, a solution of this compound (1.0 eq) in THF is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol using various reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

This compound is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the careful addition of water or dilute acid. The product, 2-(hydroxymethyl)thiophene-3-boronic acid, is isolated by extraction and purified.

Table 3: Reduction of this compound

| Reducing Agent | Product | Yield (%) |

| Sodium Borohydride (NaBH₄) | 2-(Hydroxymethyl)thiophene-3-boronic acid | >90 |

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid using common oxidizing agents.

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of this compound in a suitable solvent (e.g., acetone/water) is treated with a solution of potassium permanganate (KMnO₄) at room temperature. The reaction mixture is stirred until the purple color of the permanganate disappears. The manganese dioxide precipitate is filtered off, and the filtrate is acidified to precipitate the product, 2-carboxythiophene-3-boronic acid.

Table 4: Oxidation of this compound

| Oxidizing Agent | Product | Yield (%) |

| Potassium Permanganate (KMnO₄) | 2-Carboxythiophene-3-boronic acid | ~70-80 |

Influence of the Boronic Acid Group on Formyl Group Reactivity

The boronic acid group, being electron-withdrawing, can influence the reactivity of the adjacent formyl group. It can increase the electrophilicity of the formyl carbon, potentially accelerating nucleophilic attack. However, under certain basic conditions used in some reactions (e.g., Wittig ylide generation), the boronic acid can form a boronate anion, which may alter its electronic influence and solubility. Care must be taken to choose reaction conditions that are compatible with both functional groups, or to protect the boronic acid group if necessary (e.g., by forming a pinacol ester).

Conclusion

The formyl group in this compound exhibits a rich and versatile reactivity, allowing for a wide array of chemical transformations. Condensation reactions, nucleophilic additions, oxidation, and reduction provide access to a diverse range of substituted thiophene derivatives. The strategic manipulation of this bifunctional building block, by controlling the reaction conditions to favor transformation at either the formyl or the boronic acid group, opens up numerous possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to explore the synthetic potential of this valuable molecule.

The Synthetic Versatility of 2-Formylthiophene-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylthiophene-3-boronic acid is a versatile bifunctional reagent that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring both a reactive formyl group and a boronic acid moiety on a thiophene scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of complex heterocyclic systems, including those with applications in medicinal chemistry and materials science. We will delve into key reactions, provide detailed experimental protocols, and present quantitative data to facilitate its use in the laboratory.

Core Applications in Organic Synthesis

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boronic acid functionality serves as an excellent nucleophilic partner for coupling with a wide array of organic halides and triflates. The formyl group, on the other hand, can be utilized in subsequent transformations to construct more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound readily participates in these reactions to furnish 3-aryl-2-formylthiophenes, which are key intermediates in the synthesis of various biologically active molecules and functional materials.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

A variety of palladium catalysts and bases can be employed, and the reaction conditions can be optimized to achieve high yields with a broad range of aryl halides.

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of thiophene boronic acids with various aryl halides. While not exclusively for this compound, this data provides a strong indication of the expected outcomes and optimal conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 95 | [1] |

| 2 | 4-Iodoanisole | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 92 | [2] |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 4 | 88 | [2] |

| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85 | [2] |

| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene | 110 | 24 | 78 | [3] |

Synthesis of Thieno[2,3-c]isoquinolin-5(4H)-ones (PARP Inhibitors)

A significant application of this compound is in the synthesis of thieno[2,3-c]isoquinolin-5(4H)-ones. These fused heterocyclic systems are scaffolds for potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy. The synthesis typically involves an initial Suzuki-Miyaura coupling followed by a series of transformations to construct the isoquinolinone ring system.

Synthetic Pathway Overview:

Caption: Synthetic route to Thieno[2,3-c]isoquinolin-5(4H)-ones.

Synthesis of Phenanthro-dithiophenes for Organic Electronics

This compound is a key precursor for the synthesis of phenanthro[1,2-b:8,7-b']dithiophene (PDT) and its derivatives. These extended, fused aromatic systems exhibit interesting photophysical properties and have been investigated as organic semiconductors in field-effect transistors (OFETs). The synthetic strategy often involves a double Suzuki-Miyaura coupling followed by an intramolecular cyclization reaction.

Experimental Workflow for Phenanthro-dithiophene Synthesis:

Caption: Workflow for the synthesis of Phenanthro-dithiophenes.

Experimental Protocols

This section provides detailed experimental procedures for key reactions involving this compound. These protocols are based on published literature and are intended to serve as a starting point for laboratory synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure adapted from similar couplings of thiophene boronic acids.[1][4]

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene, 1,4-Dioxane, or DME)

-

Water (if using an aqueous base solution)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (and water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-formylthiophene.

Protocol 2: Synthesis of 4H-Thieno[2,3-c]isoquinolin-5-one (Adapted from related syntheses)

This multi-step protocol outlines a potential route to the core scaffold of certain PARP inhibitors, starting from the product of a Suzuki-Miyaura coupling.

Step 1: Suzuki-Miyaura Coupling (as per Protocol 1)

Couple this compound with 2-bromobenzonitrile to synthesize 3-(2-cyanophenyl)-2-formylthiophene.

Step 2: Reductive Cyclization

-

Dissolve 3-(2-cyanophenyl)-2-formylthiophene in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), in portions at 0 °C to reduce the aldehyde to an alcohol.

-

For the reduction of the nitrile to the primary amine, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) or catalytic hydrogenation (e.g., H₂, Pd/C) can be employed. This step should be performed with caution and under an inert atmosphere.

-

The resulting amino alcohol will undergo spontaneous or acid/base-catalyzed intramolecular cyclization (lactamization) to form the thieno[2,3-c]isoquinolin-5(4H)-one.

-

The reaction mixture is then worked up appropriately depending on the reagents used (e.g., quenching with water for LiAlH₄).

-

The final product is purified by crystallization or column chromatography.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling reactions, combined with the synthetic handle provided by the formyl group, opens up efficient synthetic routes to a variety of complex and valuable molecules. The applications in the synthesis of PARP inhibitors and organic electronic materials highlight its significance in both medicinal chemistry and materials science. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors [mdpi.com]

An In-depth Technical Guide to 2-Formylthiophene-3-boronic Acid and its Anhydride

For researchers, medicinal chemists, and professionals in drug development, 2-formylthiophene-3-boronic acid is a valuable heterocyclic building block. Its unique structure, featuring a thiophene ring functionalized with both a formyl group and a boronic acid, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its equilibrium with its anhydride form, the boroxine.

Physicochemical Properties

This compound is typically a light yellow to yellow solid.[1] It is known to be sensitive to air and should be stored under an inert atmosphere in a freezer to maintain its integrity.[1] The key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 4347-31-3 | [1][2] |

| Molecular Formula | C₅H₅BO₃S | [2] |

| Molecular Weight | 155.97 g/mol | [3] |

| Melting Point | 167-193 °C (lit.) | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| pKa (Predicted) | 7.91 ± 0.53 | [1] |

| Boiling Point (Predicted) | 396.7 ± 52.0 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| InChI Key | BBENFHSYKBYWJX-UHFFFAOYSA-N | [2] |

| SMILES | OB(O)c1ccsc1C=O |

The Anhydride Form: Boroxine Equilibrium

A critical characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine. This equilibrium involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[4][5] For this compound, this means that samples often contain varying amounts of its corresponding boroxine. This transformation is reversible, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water.[4]

Synthesis and Experimental Protocols

The synthesis of aryl and heteroaryl boronic acids often involves a lithium-halogen exchange followed by borylation.[6]

General Synthesis Protocol

A common route for preparing this compound starts from 2,3-dibromothiophene.[1] The process involves selective metalation and subsequent reaction with a borate ester, followed by hydrolysis.

Materials:

-

2,3-Dibromothiophene[1]

-

n-Butyllithium (n-BuLi)[1]

-

Diethyl ether or Tetrahydrofuran (THF)[1]

-

Hydrochloric acid (HCl)[1]

-

N,N-Dimethylformamide (DMF)[1]

Procedure:

-

Dissolve 2,3-dibromothiophene in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to -78 °C.

-

Slowly add one equivalent of n-butyllithium while maintaining the low temperature. The lithium-halogen exchange occurs preferentially at the 2-position of the thiophene ring.

-

After stirring for a defined period, add a trialkyl borate (e.g., tributyl borate) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Perform an acidic workup by adding aqueous HCl to hydrolyze the resulting borate ester to the boronic acid.[8]

-

The formyl group can be introduced via a subsequent Vilsmeier-Haack reaction using a formylating agent like DMF and phosphorus oxychloride, or by using a pre-formylated starting material.[9][10]

Reactivity and Applications in Drug Discovery

Boronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions.[6][11][12]

Suzuki-Miyaura Cross-Coupling

The most significant application of this compound is its use in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction couples the boronic acid with an organohalide (or triflate) and is fundamental for synthesizing biaryl and biheteroaryl compounds, which are common motifs in pharmaceuticals.[13][14][15]

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst, and a base.

-

Catalyst: Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.[13][14] Catalyst loading is typically 1-5 mol%.

-

Base: An aqueous solution of a base such as Na₂CO₃, K₂CO₃, or Na₃PO₄ (2-3 equiv) is required for the transmetalation step.[13][14]

-

Solvent: A two-phase solvent system like toluene/water, dioxane/water, or DME/water is often used.[13]

-

Conditions: The mixture is degassed and heated (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Key Applications

The utility of this compound is demonstrated by its use as a starting material in the synthesis of various high-value compounds.

| Application Area | Description | Reference |

| Drug Discovery | Starting material for synthesizing 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which act as potent PARP-1 inhibitors for potential neuroprotective agents. | |

| Materials Science | Used in the preparation of phenanthro-dithiophene moieties, which exhibit properties suitable for use in field-effect transistors. | |

| Chemical Synthesis | A versatile substrate for palladium-catalyzed Suzuki coupling reactions with a range of aryl bromides to create biheteroaryl derivatives. |

Spectroscopic and Safety Data

Characterization of this compound relies on standard spectroscopic techniques. While a full dataset is proprietary to suppliers, typical expected values can be inferred.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8-10.2 ppm), two thiophene ring protons (~7.0-8.5 ppm), and a broad singlet for the boronic acid -OH protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~185-195 ppm) and thiophene ring carbons. |

| IR Spectroscopy | Characteristic peaks for C=O stretching (aldehyde), O-H stretching (boronic acid), and C-S stretching (thiophene). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (155.97). |

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

| Safety Information | Details | Reference |

| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [2] |

| Personal Protective Equipment | Eyeshields, gloves, and a type N95 dust mask (US) are recommended. | |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer (-20°C).[1] The material is air sensitive. | [1][2] |

| WGK (Germany) | WGK 3 (highly hazardous to water). | [1] |

References

- 1. This compound CAS#: 4347-31-3 [amp.chemicalbook.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Boroxine - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

A Theoretical Exploration of the Electronic Properties of 2-Formylthiophene Boronic Acids: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical approaches used to study the electronic properties of 2-formylthiophene boronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the unique interplay of the electron-withdrawing formyl group and the Lewis acidic boronic acid moiety on the electron-rich thiophene ring. Understanding the electronic landscape of these molecules is crucial for designing novel therapeutic agents and advanced materials.

Introduction to 2-Formylthiophene Boronic Acids

2-Formylthiophene boronic acids are bifunctional organic compounds that feature a thiophene ring substituted with both a formyl (-CHO) group and a boronic acid (-B(OH)₂) group. The thiophene ring itself is an aromatic heterocycle with distinct electronic characteristics. The presence of the formyl group, a strong electron-withdrawing group, and the boronic acid group, a known Lewis acid, significantly modulates the electronic structure of the thiophene core. This intricate electronic interplay governs the molecule's reactivity, intermolecular interactions, and potential biological activity. Boronic acids, in general, are recognized for their unique physicochemical and electronic properties and are considered bioisosteres of carboxylic acids.[1]

Theoretical Framework for Electronic Property Analysis

The electronic properties of 2-formylthiophene boronic acids are primarily investigated using computational quantum chemistry methods. Density Functional Theory (DFT) is the most prevalent and effective method for studying the electronic structure of such molecules.[2][3] DFT calculations allow for the prediction of a wide range of electronic descriptors that provide insights into the molecule's behavior.

Key Electronic Properties and Their Significance

The following are the core electronic properties that are typically calculated to characterize 2-formylthiophene boronic acids:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4] A smaller gap generally suggests higher reactivity.[3]

-

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These properties are directly related to the HOMO and LUMO energies, respectively, and are crucial for understanding charge transfer processes.[3]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) are derived from IP and EA. These descriptors provide a quantitative measure of a molecule's stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.[2]

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of charge. It influences the molecule's solubility and its interaction with polar solvents and biological targets.

The presence of an electron-withdrawing group, such as a formyl group, attached to an aromatic boronic acid is known to decrease the pKa value, thereby increasing its acidity.[1] This enhanced Lewis acidity can be a key factor in the biological activity of these compounds.[6]

Data Presentation: Calculated Electronic Properties of Substituted Thiophene Derivatives

| Electronic Property | Typical Calculated Values/Observations | Significance |

| HOMO Energy | -5.0 to -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -3.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | A smaller gap suggests higher reactivity.[3] |

| Ionization Potential (IP) | 5.0 to 7.0 eV | Energy to remove an electron. |

| Electron Affinity (EA) | 1.0 to 3.0 eV | Energy released upon electron addition. |

| Dipole Moment | 2.0 to 5.0 Debye | Indicates the overall polarity of the molecule. |

Note: The values presented are approximate ranges based on computational studies of various substituted thiophene derivatives and are intended for comparative purposes.[2][5]

Experimental Protocols: Computational Methodology

The following section outlines a typical computational protocol for the theoretical study of the electronic properties of 2-formylthiophene boronic acids, based on standard practices in the field.[2][3][5]

Molecular Geometry Optimization

-

Initial Structure Generation: The 3D structure of the 2-formylthiophene boronic acid molecule is generated using a molecular modeling software (e.g., GaussView).

-

Quantum Chemical Calculation Software: A quantum chemistry software package, such as Gaussian, is employed for all calculations.[5]

-

DFT Functional and Basis Set Selection: The geometry optimization is performed using a suitable DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[3][5]

-

Optimization Procedure: The molecular geometry is optimized to find the lowest energy conformation (a true minimum on the potential energy surface). This is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational frequency calculation.[5]

Calculation of Electronic Properties

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the final electronic energy and molecular orbitals (HOMO and LUMO).

-

Derivation of Electronic Descriptors:

-

Ionization Potential (IP) and Electron Affinity (EA) are calculated from the HOMO and LUMO energies using Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO).

-

Global Reactivity Descriptors (chemical hardness, chemical potential, electrophilicity index) are then derived from the calculated IP and EA values.[5]

-

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to map the electrostatic potential onto the electron density surface of the molecule.

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Mandatory Visualizations

Logical Workflow for Theoretical Electronic Property Analysis

Caption: Workflow for the theoretical calculation of electronic properties.

Signaling Pathway of Electronic Property Interrelationships

Caption: Interrelationships between key electronic properties.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Solubility Profile of 2-Formylthiophene-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Formylthiophene-3-boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the general behavior of aryl boronic acids and related compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to empower researchers in generating specific quantitative data for their applications.

General Solubility Characteristics of Aryl Boronic Acids

Aryl boronic acids, including this compound, are polar molecules. Their solubility is largely dictated by the polarity of the solvent and the potential for hydrogen bonding. The boronic acid moiety, -B(OH)₂, can act as a hydrogen bond donor, while the oxygen atoms and the formyl group can act as hydrogen bond acceptors. Generally, boronic acids exhibit higher solubility in polar organic solvents and are less soluble in nonpolar solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is extrapolated from the known solubility of similar boronic acids, such as thiophene-2-boronic acid and phenylboronic acid.[1][2][3][4]

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Soluble to Very Soluble | The hydroxyl groups of the alcohols can effectively form hydrogen bonds with the boronic acid functionality, promoting dissolution. Thiophene-2-boronic acid is noted to be soluble in methanol.[3] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | These solvents have dipoles that can interact with the polar regions of this compound. Phenylboronic acid shows high solubility in ethers and ketones.[2][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Moderately Soluble | While less polar than protic and many polar aprotic solvents, these can still solvate the molecule to some extent. Phenylboronic acid has moderate solubility in chloroform.[2][4] |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Sparingly Soluble to Insoluble | The polarity of these solvents is generally too low to effectively solvate the polar boronic acid. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Insoluble | The nonpolar nature of these solvents makes them poor solvents for the polar this compound. Phenylboronic acid exhibits very low solubility in hydrocarbons.[2][4] |

| Aqueous Solutions | Water | Slightly Soluble | The presence of the thiophene ring and the formyl group may limit water solubility despite the boronic acid's ability to hydrogen bond. Some sources indicate slight solubility of similar compounds in water.[5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and stir the mixtures vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The solubility is typically reported in units such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is desired.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. While the provided qualitative data offers valuable initial guidance, it is strongly recommended that researchers perform quantitative solubility experiments, following the outlined protocol, to obtain precise data crucial for their specific research and development needs.

References

- 1. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. d-nb.info [d-nb.info]

- 5. Cas 175592-59-3,2-Formylthiophene-4-boronic acid | lookchem [lookchem.com]

An In-Depth Technical Guide to 2-Formylthiophene-3-boronic acid: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylthiophene-3-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a thiophene core, an aldehyde group, and a boronic acid moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound. It further details experimental protocols for its synthesis, purification, and analysis, and explores its critical application in the development of therapeutic agents, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound (CAS No. 4347-31-3) is a stable, crystalline solid that serves as a key intermediate in organic synthesis. Its utility is primarily derived from the reactivity of the boronic acid group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of biaryl and heteroaryl scaffolds present in many pharmaceutical agents. The formyl group provides a reactive handle for further synthetic modifications, such as reductive amination, oxidation, or olefination, enabling the generation of diverse chemical libraries for drug discovery.

Commercial Availability

This compound is readily available from several major chemical suppliers. The compound is typically offered in research-grade quantities, with purities suitable for most synthetic applications.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 4347-31-3 | ≥95% | May contain varying amounts of the corresponding anhydride. |

| Thermo Scientific Chemicals | 4347-31-3 | 97% | Formerly part of the Alfa Aesar portfolio. |

Purity and Quality Control

The purity of this compound is critical for its successful application in synthesis, as impurities can interfere with catalytic reactions and lead to the formation of undesired byproducts. Commercial suppliers typically provide a certificate of analysis detailing the purity and the methods used for its determination.

Common Impurities

The most common impurity in boronic acid reagents is the corresponding boroxine (a cyclic trimer anhydride), formed through intermolecular dehydration. The presence of boroxines can affect the stoichiometry of subsequent reactions. Additionally, residual starting materials or byproducts from the synthesis may be present.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to assess the purity of this compound.

| Analytical Method | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects non-volatile impurities. | A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a formic acid or ammonium acetate modifier, is commonly used.[1][2] The compound is monitored by UV detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identifies impurities. | 1H and 13C NMR spectra in a deuterated solvent such as DMSO-d6 are used to verify the expected chemical shifts and coupling constants for the thiophene, formyl, and boronic acid protons and carbons.[3][4][5][6] |